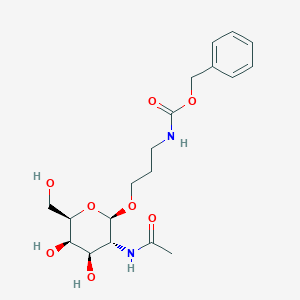
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms and an amine group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride typically involves several steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of fluorine atoms to the pyridine ring via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Resolution of Enantiomers: Separation of the (S)-enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group under oxidative conditions.
Reduction: Reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: Halogen exchange reactions where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine analogs.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Investigated for its potential effects on cellular pathways and receptor interactions.
Chemical Biology: Employed in the design of chemical probes for studying biological systems.
Industrial Chemistry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amine group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride: The enantiomer of the (S)-form, with similar structural properties but different biological activities.
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: A structurally related compound with a cyclopropyl group instead of a methyl group.
Uniqueness
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H14Cl2F2N2 |
|---|---|
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2.2ClH/c1-5(2)9(12)8-6(10)3-13-4-7(8)11;;/h3-5,9H,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
Clave InChI |
WQVLYXGBJOXEER-WWPIYYJJSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=NC=C1F)F)N.Cl.Cl |
SMILES canónico |
CC(C)C(C1=C(C=NC=C1F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)



![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)

![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)







